![molecular formula C17H23NO4 B121040 (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 153074-95-4](/img/structure/B121040.png)
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C17H22FNO4 . It’s also known by other names such as Boc-Pro {4-Bzl (2-F)}-OH . The compound has a molecular weight of 323.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and several hydrogen bond acceptors .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds . Its structure allows it to be incorporated into larger molecules, providing specific functional groups that can contribute to the biological activity of the final product.
Green Manufacturing
There has been research into using this compound in green manufacturing processes . Specifically, it has been used in the chiral separation of certain compounds, which is an important step in the production of many pharmaceuticals. This process eliminates the need for certain solvents and reduces waste, making it more environmentally friendly.
BOC Protection of Amines
“Boc-®-gamma-benzyl-L-proline” is used in the BOC protection of amines . This is a crucial step in many organic synthesis processes, particularly in the production of pharmaceuticals. The BOC group protects the amine functionality during reactions, preventing it from reacting until the desired time.
Research Chemicals
As a research chemical, this compound has facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .
Mechanism of Action
Mode of Action
The compound is a Boc-protected form of proline . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . The Boc group is stable towards most nucleophiles and bases, and can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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